molecular formula C14H13BrN4 B14258495 N-(3-bromophenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 173458-57-6

N-(3-bromophenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No.: B14258495
CAS No.: 173458-57-6
M. Wt: 317.18 g/mol
InChI Key: FCNOOCZWZIUGIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-bromophenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the pyrrolopyrimidine class. This compound is characterized by its unique structure, which includes a bromophenyl group and dimethyl substitutions on the pyrrolopyrimidine ring. It has garnered interest in scientific research due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves multi-step reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques like recrystallization and chromatography is also common to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

N-(3-bromophenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can result in various substituted phenyl derivatives .

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes and proteins involved in cell proliferation and survival. The compound may exert its effects by binding to the active sites of these targets, thereby disrupting their normal function and leading to cell death or inhibition of growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-bromophenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.

Properties

CAS No.

173458-57-6

Molecular Formula

C14H13BrN4

Molecular Weight

317.18 g/mol

IUPAC Name

N-(3-bromophenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C14H13BrN4/c1-8-9(2)18-13-12(8)14(17-7-16-13)19-11-5-3-4-10(15)6-11/h3-7H,1-2H3,(H2,16,17,18,19)

InChI Key

FCNOOCZWZIUGIT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC2=C1C(=NC=N2)NC3=CC(=CC=C3)Br)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.